molecular formula C12H13N3O3S B5279455 methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B5279455
M. Wt: 279.32 g/mol
InChI Key: IGERCMRVFZWECE-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with methyl 2-aminothiophene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate
  • Ethyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)11(16)13-8-5-7-19-10(8)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERCMRVFZWECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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